Dibutoxyphosphoryl thiohypochlorite
Description
Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by two butoxy groups, a phosphoryl center, and a thiohypochlorite (SClO⁻) functional group. Organophosphorus compounds with hypochlorite derivatives are often reactive intermediates, utilized in controlled reactions due to their electrophilic properties. The presence of butoxy groups may enhance solubility in organic solvents compared to shorter-chain analogs, influencing its reactivity and stability .
Properties
CAS No. |
58293-33-7 |
|---|---|
Molecular Formula |
C8H18ClO3PS |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
dibutoxyphosphoryl thiohypochlorite |
InChI |
InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
OTSVSHNHOYAESR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)SCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9O)2P(O)H+S2Cl2→(C4H9O)2P(O)SCl+HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.
Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.
Reduction: Dibutoxyphosphoryl thiol.
Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparison with Similar Compounds
Comparison with Structurally Related Organophosphorus Compounds
The provided evidence highlights several organophosphorus compounds with regulatory and structural relevance. Below is a comparative analysis:
Table 1: Key Properties of Dibutoxyphosphoryl Thiohypochlorite and Analogous Compounds
Key Differences:
Substituent Effects: this compound’s butoxy groups likely reduce electrophilicity compared to methyl/ethyl substituents in analogs like methylphosphonic difluoride. This may result in lower reactivity but improved solubility in nonpolar solvents.
Regulatory Status: Compounds like pinacolyl ethylphosphonofluoridate (Schedule 1A01) are strictly controlled due to their use in chemical warfare agents. In contrast, this compound’s regulatory status is unspecified but may fall under less stringent controls if its toxicity is mitigated by steric hindrance .
Stability and Reactivity :
- Methylphosphonic difluoride/dichloride mixtures are highly reactive and moisture-sensitive, necessitating inert storage conditions. This compound’s bulkier structure may confer partial stability against hydrolysis, though this remains speculative without direct data.
Research Findings and Trends
- Synthetic Utility: Organophosphorus hypochlorites are often employed in phosphorylation or halogenation reactions. For example, methylphosphonic derivatives are precursors to flame retardants and pesticides, suggesting this compound could serve similar roles with tailored selectivity .
- Toxicity Profile : Schedule 1A01/1B09 compounds are associated with neurotoxicity due to acetylcholinesterase inhibition. The thiohypochlorite group may introduce different toxicological mechanisms, warranting further study .
- Stability Studies : Fluoridate/chloridate analogs degrade rapidly under basic conditions, whereas this compound’s stability in polar aprotic solvents (e.g., THF) could make it preferable in specific synthetic pathways.
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